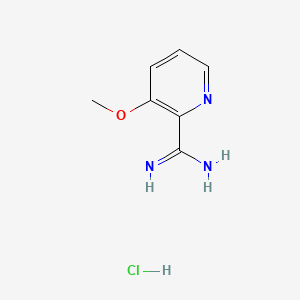

3-Methoxypicolinimidamide hydrochloride

Descripción

Propiedades

IUPAC Name |

3-methoxypyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c1-11-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTIDNZANULWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704290 | |

| Record name | 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-06-1 | |

| Record name | 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 3-Methoxypicolinimidamide (Free Base)

- Starting Material: 3-Methoxypicolinonitrile (1.0 g, 7.4 mmol)

- Solvent: Anhydrous tetrahydrofuran (THF), 10 mL

- Atmosphere: Nitrogen to maintain anhydrous and inert conditions

- Temperature Control: Reaction cooled to −20°C initially

- Reagent: Lithium bis(trimethylsilyl)amide (1.06 M in THF), 21 mL (22.4 mmol) added dropwise

- Reaction Conditions: Stirred at room temperature until completion (monitored by TLC with 50% ethyl acetate-hexane)

- Workup: Acidic quench with 6N hydrochloric acid (20 mL), stirred for 30 minutes

- Extraction: Organic layer rejected; aqueous layer basified to pH 13–14 with sodium hydroxide solution

- Extraction Solvent: Ethyl acetate (2 × 30 mL)

- Drying: Organic extracts dried over anhydrous sodium sulfate

- Concentration: Reduced pressure evaporation

- Purification: Recrystallization from ether-pentane

- Yield: 700 mg (62%)

- Characterization: ¹H NMR (400 MHz, DMSO-d6) δ 8.21 (broad singlet, 1H), 7.63–7.65 (multiplet, 1H), 7.42–7.53 (multiplet, 2H), 7.03 (broad singlet, 2H), 3.91 (singlet, 3H).

Conversion to Hydrochloride Salt

- Treatment of the free base with hydrogen chloride gas or hydrogen chloride solution in an appropriate solvent (e.g., dichloromethane or 1,4-dioxane).

- Conditions typically involve:

- Cooling the solution to 0–20°C.

- Bubbling hydrogen chloride gas or adding HCl solution dropwise.

- Stirring for extended periods (4 to 48 hours depending on solvent and scale).

- Isolation by concentration under reduced pressure, followed by trituration with ether to precipitate the hydrochloride salt.

- Drying under vacuum yields the crystalline hydrochloride form.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidination of nitrile | 3-Methoxypicolinonitrile + LiHMDS | Anhydrous THF | −20°C to RT | Until TLC completion | 62 | Requires inert atmosphere; careful pH control |

| Acidic quench | 6N HCl | Aqueous | RT | 30 min | — | Converts intermediate to amidine |

| Extraction & basification | NaOH to pH 13–14 | Ethyl acetate | RT | — | — | Separates free base |

| Recrystallization | Ether-pentane | — | RT | — | — | Purification step |

| Hydrochloride salt formation | HCl gas or HCl solution | DCM or 1,4-dioxane | 0–20°C | 4–48 h | — | Precipitates crystalline hydrochloride salt |

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 3-methoxypyridine-2-carboxylic acid.

Reduction: Formation of 3-methoxypicolinamine.

Substitution: Formation of various substituted picolinimidamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Methoxypicolinimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in nickel-catalyzed cross-coupling reactions.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Methoxypicolinimidamide hydrochloride involves its interaction with metal ions, particularly nickel, to form stable complexes. These complexes facilitate various catalytic processes, including cross-coupling reactions. The molecular targets include:

Nickel Catalysts: The compound acts as a ligand, stabilizing the nickel catalyst and enhancing its reactivity.

Pathways Involved: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds.

Comparación Con Compuestos Similares

Key Findings:

Positional Isomerism (3- vs. 5-Methoxy): 5-Methoxypicolinimidamide hydrochloride (similarity score: 0.91) differs only in the methoxy group’s position (5 vs. 3). For instance, the 5-methoxy isomer could exhibit reduced steric hindrance in planar molecular interactions compared to the 3-methoxy derivative .

Substituent Size and Lipophilicity :

- 4-Ethoxypicolinimidamide hydrochloride (similarity score: 0.95) demonstrates the highest structural similarity despite having a bulkier ethoxy (-OC₂H₅) group at the 4-position. The increased lipophilicity from the ethyl chain might enhance membrane permeability but reduce aqueous solubility .

- 3-Propoxypicolinimidamide hydrochloride (similarity score: 0.69) shows significantly lower similarity due to its longer propoxy (-OC₃H₇) chain, which further increases hydrophobicity and steric bulk .

Electron-Withdrawing vs. Electron-Donating Groups :

- 5-(Trifluoromethyl)picolinimidamide hydrochloride introduces a strong electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position. This modification could enhance metabolic stability and alter binding affinities in enzymatic systems compared to methoxy derivatives .

Aromatic vs. Alkoxy Substituents :

- 5-Phenylpicolinimidamide hydrochloride (similarity score: 0.82) replaces the methoxy group with a phenyl ring, drastically increasing molecular weight (233.46 g/mol) and lipophilicity. Such a substitution may improve interactions with hydrophobic protein pockets but could compromise solubility .

Implications of Structural Differences

- Solubility and Bioavailability : Methoxy and ethoxy derivatives generally exhibit moderate aqueous solubility due to their polar oxygen atoms, whereas phenyl and trifluoromethyl analogs are more lipophilic.

- Synthetic Accessibility : Methoxy and ethoxy groups are easier to introduce via nucleophilic substitution compared to trifluoromethyl or phenyl groups, which may require specialized reagents or catalysts.

- Target Selectivity : The 3-methoxy configuration may favor interactions with specific biological targets (e.g., kinases or GPCRs) due to spatial alignment, while bulkier substituents like propoxy or phenyl could hinder binding.

Actividad Biológica

3-Methoxypicolinimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group attached to a picolinimidamide structure. This unique configuration may contribute to its biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. Research indicates that derivatives of picolinimidamide can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways or by modulating key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : The compound may induce cell cycle arrest, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various picolinimidamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound showed significant inhibition compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Anticancer Research : In a study assessing the anticancer properties of several picolinimidamide compounds, this compound was found to exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Methoxypicolinimidamide hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting picolinic acid derivatives with methoxylamine in the presence of a coupling agent (e.g., carbodiimide) under anhydrous conditions. Optimization requires systematic variation of parameters:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

- Catalysts : Use of triethylamine or DMAP to neutralize HCl byproducts and improve yield .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min. Detect at 210–230 nm for imidamide absorption .

- NMR : Confirm structural integrity via ¹H and ¹³C NMR, focusing on methoxy (–OCH₃) and imidamide (–C(NH₂)₂) proton signals .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₁ClN₄O) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store at 2–8°C in airtight containers to minimize hydrolysis. Avoid long-term storage due to potential degradation .

- Disposal : Neutralize with dilute NaOH and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design stability studies to assess the degradation pathways of this compound under various storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze samples at intervals (0, 1, 3, 6 months) via HPLC to track degradation products .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life by correlating degradation rates with temperature .

- Identification of Byproducts : LC-MS/MS to characterize oxidative or hydrolytic degradation products (e.g., demethoxylated analogs) .

Q. What methodological approaches are effective for identifying metabolic byproducts of this compound in biological matrices?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Extract metabolites using SPE cartridges and analyze via UPLC-QTOF-MS .

- In Vivo Studies : Administer radiolabeled compound (³H or ¹⁴C) to model organisms. Collect plasma/urine, and use radio-TLC or scintillation counting to quantify metabolites .

- Data Interpretation : Compare fragmentation patterns with synthetic standards and leverage databases (e.g., Metabolika) for unknown peaks .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure plasma protein binding and tissue distribution to explain bioavailability differences. Use microdialysis for real-time monitoring of free drug concentrations .

- Metabolite Interference : Test metabolites (identified via Q4) in vitro to assess off-target effects .

- Species-Specific Factors : Compare metabolic pathways across species (e.g., CYP450 isoform activity in rats vs. humans) using recombinantly expressed enzymes .

Data Contradiction Analysis

Q. How can discrepancies in IC₅₀ values between enzymatic assays and cell-based studies be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent buffer pH, ion concentrations, and temperature. Include positive controls (e.g., known inhibitors) .

- Membrane Permeability : Measure cellular uptake via LC-MS to rule out poor permeability as a cause of higher IC₅₀ in cell assays .

- Off-Target Effects : Perform kinome-wide profiling to identify unintended interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.